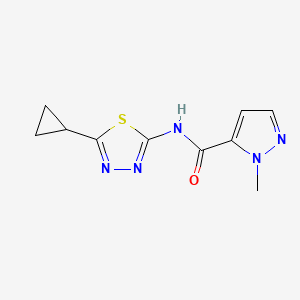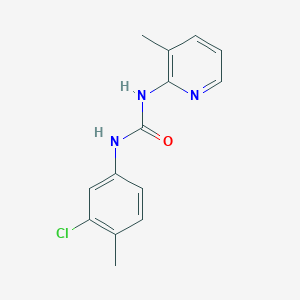![molecular formula C22H20FN3O2 B5328794 7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)
7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, also known as DPP, is a novel pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in scientific research applications. This compound has gained attention due to its potential therapeutic properties, especially in the field of oncology.
Mécanisme D'action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. This compound inhibits CDKs by binding to the ATP-binding site, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties. It has a high oral bioavailability and a long half-life, making it suitable for in vivo studies. This compound has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In addition, this compound has shown to have anti-angiogenic properties, which could be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is its high potency and selectivity for CDK inhibition. This makes it a valuable tool for studying the role of CDKs in cancer and other diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the high cost of this compound may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of 7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. One potential avenue is the development of this compound analogs with improved solubility and potency. Another area of research is the combination of this compound with other chemotherapeutic agents to enhance its anti-cancer properties. Furthermore, the use of this compound in combination with immunotherapy could be a promising approach for the treatment of cancer. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, this compound is a novel pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in scientific research applications, especially in the field of oncology. Its high potency and selectivity for CDK inhibition make it a valuable tool for studying the role of CDKs in cancer and other diseases. While there are limitations to its use, the potential therapeutic properties of this compound make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxyaniline and 4-fluoroacetophenone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with ethyl 2-bromoacetate and triethylamine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic properties, especially in the field of oncology. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-4-17-21(14-5-8-16(23)9-6-14)22-24-12-11-18(26(22)25-17)15-7-10-19(27-2)20(13-15)28-3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMQWKKBFFCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5328727.png)

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)


![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)